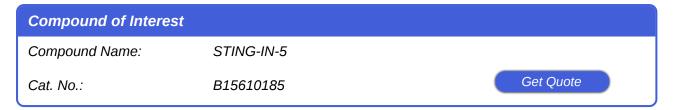


Preclinical Administration of STING Agonists: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for STING (Stimulator of Interferon Genes) agonists in preclinical animal studies. Due to the lack of specific public data for a compound designated "STING-IN-5," this document utilizes data from a well-characterized representative STING agonist, ADU-S100 (also known as MIW815), to illustrate the methodologies and potential outcomes. The protocols provided are generalized for use with novel STING agonists in murine cancer models.

Introduction

The STING pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. This has led to the development of numerous STING agonists as cancer immunotherapies. Preclinical evaluation of these agonists in animal models is essential to determine their safety, efficacy, and optimal administration strategies. The two primary routes of administration in these studies are direct intratumoral (I.T.) injection to maximize local drug concentration and systemic delivery to address metastatic disease.

STING Signaling Pathway

Activation of the STING pathway is initiated by the binding of cyclic dinucleotides (CDNs) to the STING protein located on the endoplasmic reticulum. This triggers a conformational change and translocation of STING to the Golgi apparatus, leading to the phosphorylation of TBK1 and subsequent phosphorylation of IRF3. Phosphorylated IRF3 dimerizes, translocates to the

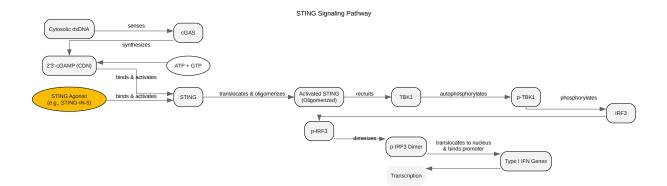






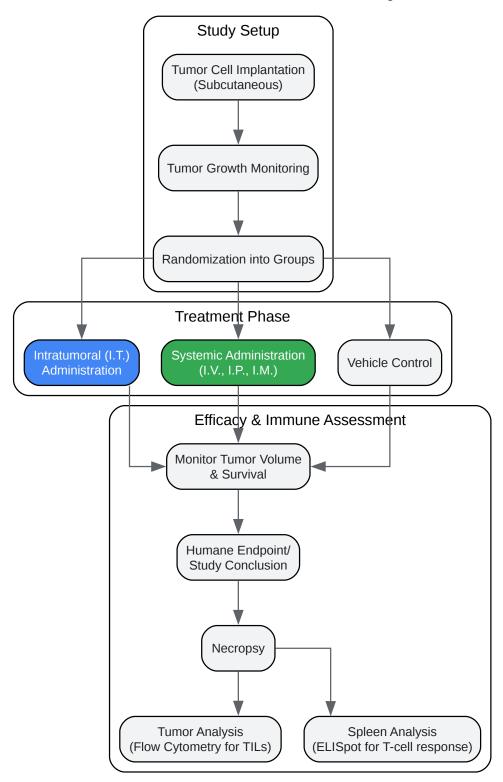
nucleus, and induces the transcription of type I interferons (IFN- α/β) and other proinflammatory cytokines. This cascade stimulates dendritic cell maturation, enhances antigen presentation, and ultimately leads to the activation of tumor-specific CD8+ T cells.







Preclinical Evaluation Workflow for a STING Agonist



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